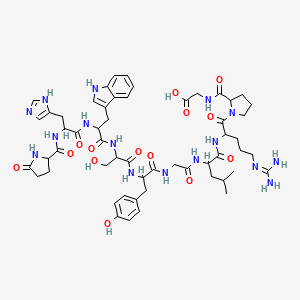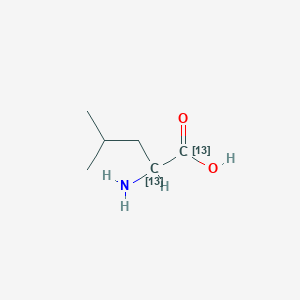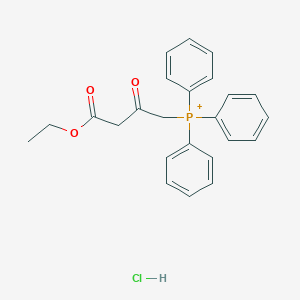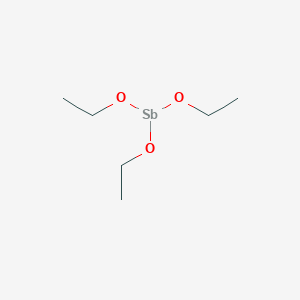
sodium;2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-hydroxyacetate, also known as sodium glycolate, is a chemical compound with the molecular formula C2H3NaO3. It is a white crystalline powder that is highly soluble in water and moderately soluble in alcohol. This compound is derived from glycolic acid and is characterized by its slightly sour taste and odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium;2-hydroxyacetate is typically synthesized through the reaction of monochloroacetic acid with sodium hydroxide. The process involves dissolving monochloroacetic acid in distilled water and carefully adding sodium hydroxide to adjust the pH to 9. As the sodium hydroxide is added, the temperature rises, eventually reaching boiling point. The mixture is maintained at 80-100°C for 2 hours, ensuring the pH does not drop below 9. The solution is then concentrated until a thin film forms on the surface, followed by filtration and crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to further purification steps, such as recrystallization, to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolic acid.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Glycolic acid.
Reduction: Ethylene glycol.
Substitution: Various substituted glycolates depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium;2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in biochemical studies as a substrate for enzymes involved in glycolate metabolism.
Medicine: It is used in pharmaceutical formulations as a disintegrant, suspending agent, and gelling agent.
Mecanismo De Acción
The mechanism of action of sodium;2-hydroxyacetate involves its ability to penetrate the deeper layers of the skin, stimulating cell renewal. In pharmaceutical applications, it acts as a disintegrant by absorbing water and swelling, which helps in the breakdown of tablets and capsules. Its molecular targets include enzymes involved in glycolate metabolism, and it affects pathways related to cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
Glycolic acid: The parent compound of sodium;2-hydroxyacetate, used in similar applications but with different solubility and reactivity properties.
Sodium lactate: Another sodium salt of an alpha-hydroxy acid, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to its high solubility in water and its ability to act as both a buffering agent and a disintegrant. Its effectiveness in penetrating the skin and stimulating cell renewal makes it particularly valuable in cosmetic and pharmaceutical applications .
Propiedades
Fórmula molecular |
C2H3NaO3 |
|---|---|
Peso molecular |
99.026 g/mol |
Nombre IUPAC |
sodium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1/i2+1; |
Clave InChI |
VILMUCRZVVVJCA-CGOMOMTCSA-M |
SMILES isomérico |
C([13C](=O)[O-])O.[Na+] |
SMILES canónico |
C(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)






![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)




